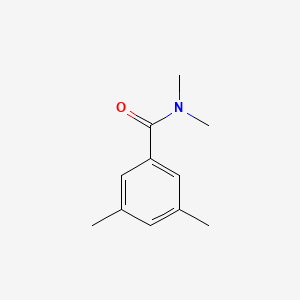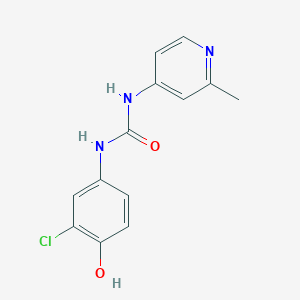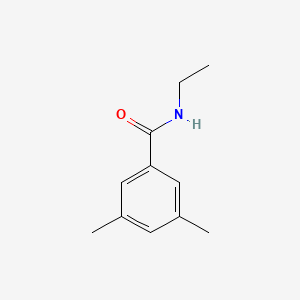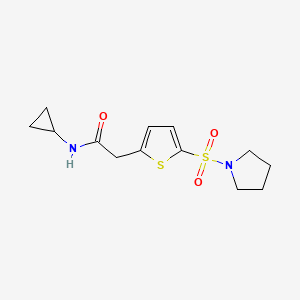![molecular formula C12H6BrFN2OS B7673287 4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7673287.png)
4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that combines the structural features of thieno[2,3-d]pyrimidine and phenoxy groups. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and fluorine atoms in its structure enhances its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with the thieno[2,3-d]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathway involved.
相似化合物的比较
Similar Compounds
- 4-(2-Chloro-4-fluorophenoxy)thieno[2,3-d]pyrimidine
- 4-(2-Bromo-4-methylphenoxy)thieno[2,3-d]pyrimidine
- 4-(2-Bromo-4-nitrophenoxy)thieno[2,3-d]pyrimidine
Uniqueness
4-(2-Bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential biological activity. This dual halogenation can lead to improved pharmacokinetic properties and increased potency compared to similar compounds with only one halogen atom.
属性
IUPAC Name |
4-(2-bromo-4-fluorophenoxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrFN2OS/c13-9-5-7(14)1-2-10(9)17-11-8-3-4-18-12(8)16-6-15-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWDASRESLSKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-[4-(propanoylamino)phenyl]propanoic acid](/img/structure/B7673227.png)
![5-[2-[5-(4-Methylphenyl)tetrazol-2-yl]acetyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7673229.png)

![N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7673247.png)

![N-[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-2-(3-methylpyridin-4-yl)acetamide](/img/structure/B7673259.png)

![N-[(1-hydroxycycloheptyl)methyl]quinoline-5-carboxamide](/img/structure/B7673273.png)



![4-[4-(2-Methoxyethyl)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7673306.png)
![N-[[2-(4-chloropyrazol-1-yl)-6-methylpyridin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7673322.png)
